
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol is a synthetic organic compound characterized by the presence of tert-butyldimethylsilyl groups and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In organic chemistry, (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups and alkyne functionality make it a versatile building block.
Biology and Medicine
This compound may be used in the synthesis of biologically active molecules, such as pharmaceuticals or natural product analogs. The presence of the alkyne group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol depends on its specific application. In chemical reactions, the tert-butyldimethylsilyl groups protect hydroxyl functionalities, allowing selective reactions at other sites. The alkyne group can participate in various coupling reactions, facilitating the formation of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- (5S,6R)-5,6-Bis((trimethylsilyl)oxy)oct-7-yn-1-ol
- (5S,6R)-5,6-Bis((tert-butyldiphenylsilyl)oxy)oct-7-yn-1-ol
Uniqueness
Compared to similar compounds, (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol offers a balance between steric protection and reactivity. The tert-butyldimethylsilyl groups provide robust protection while being relatively easy to remove under mild conditions. This makes the compound particularly useful in multi-step synthetic routes where selective deprotection is required.
Properties
Molecular Formula |
C20H42O3Si2 |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-yn-1-ol |
InChI |
InChI=1S/C20H42O3Si2/c1-12-17(22-24(8,9)19(2,3)4)18(15-13-14-16-21)23-25(10,11)20(5,6)7/h1,17-18,21H,13-16H2,2-11H3/t17-,18+/m1/s1 |
InChI Key |
OAKIFYYOCAZRTB-MSOLQXFVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCCO)[C@@H](C#C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCCO)C(C#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.